N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC20012353
Molecular Formula: C21H23NO6S
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H23NO6S |
|---|---|
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
| Standard InChI | InChI=1S/C21H23NO6S/c1-11-9-27-19-13(3)20-17(8-16(11)19)12(2)15(21(24)28-20)4-5-18(23)22-14-6-7-29(25,26)10-14/h8-9,14H,4-7,10H2,1-3H3,(H,22,23) |
| Standard InChI Key | AMVVBGZZGICQKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCS(=O)(=O)C4)C)C |
Introduction
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic molecule that combines several functional groups and structural motifs. Its name indicates the presence of:
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A tetrahydrothiophene ring with a sulfone group (dioxidotetrahydrothiophene).
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A furochromenone system, which suggests a fused heterocyclic structure with oxygen atoms and aromatic characteristics.
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A propanamide group, indicating an amide functional group attached to a three-carbon chain.
Key Features
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Tetrahydrothiophene Ring: This sulfur-containing heterocyclic ring is oxidized to form a sulfone (), enhancing its polarity and potential biological activity.
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Furochromenone Core: This bicyclic structure combines furan and chromenone, often associated with antioxidant or pharmacological properties due to its aromaticity and oxygen-rich nature.
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Propanamide Linker: The amide bond connects the two major structural units, serving as a flexible linker that may influence the molecule's binding properties in biological systems.
Molecular Formula and Weight
The exact molecular formula and weight are not directly provided in the results but can be deduced from its systematic name.
Potential Applications
Compounds with similar structural features often exhibit diverse biological activities:
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Pharmacological Activity:
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The sulfone group can enhance solubility and metabolic stability.
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The furochromenone system may contribute to antioxidant, anti-inflammatory, or anticancer properties.
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Drug Design:
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The combination of these moieties suggests potential as a lead compound for drug discovery in areas like oncology or infectious diseases.
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Research Directions
To study this compound further:
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Synthesis: Develop synthetic pathways using known methods for constructing sulfone-containing heterocycles and furochromenones.
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Spectroscopic Characterization: Use techniques like NMR, IR, and mass spectrometry to confirm its structure.
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Biological Evaluation: Screen for activity against various biological targets (e.g., enzymes or cell lines).
Data Tables
| Feature | Description |
|---|---|
| Chemical Name | N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide |
| Functional Groups | Sulfone, Amide, Furochromenone |
| Potential Activity | Antioxidant, Anti-inflammatory, Anticancer |
| Molecular Weight | Not directly available; requires calculation from molecular formula |
Further research is needed to provide detailed insights into this compound's properties and applications. If additional resources become available or if you have access to specific databases (e.g., PubChem or Scifinder), they can be used to gather more precise information.
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